molecular formula C8H16Cl2N4S B1469420 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-amine dihydrochloride CAS No. 1329673-46-2

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-amine dihydrochloride

Cat. No. B1469420
M. Wt: 271.21 g/mol
InChI Key: MDSALHUGABSVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N4S and its molecular weight is 271.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1329673-46-2

Product Name

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-amine dihydrochloride

Molecular Formula

C8H16Cl2N4S

Molecular Weight

271.21 g/mol

IUPAC Name

1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C8H14N4S.2ClH/c1-6-10-8(13-11-6)12-4-2-7(9)3-5-12;;/h7H,2-5,9H2,1H3;2*1H

InChI Key

MDSALHUGABSVRL-UHFFFAOYSA-N

SMILES

CC1=NSC(=N1)N2CCC(CC2)N.Cl.Cl

Canonical SMILES

CC1=NSC(=N1)N2CCC(CC2)N.Cl.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of [1-(3-methyl-[1,2,4]thiadiazol-5-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester (256 mg, 0.86 mmol) in CH2Cl2 (8.6 mL) was added at room temperature under stirring a 2 M HCl solution in diethyl ether (4.3 mL) and was stirred at room temperature over night. The solvent was removed under reduced pressure. The crude product was treated twice with diethyl ether to yield the title compound as a yellow semi-solid (260 mg, 100%)
Name
[1-(3-methyl-[1,2,4]thiadiazol-5-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-amine dihydrochloride (see example 36b, 2.3 g, 8.48 mmol) was neutralized with 2 N NaOH solution, The water layer was extracted three times with CH2Cl2 and three times with ethyl acetate, the combined organic phases were dried over Na2SO4, filtered and the solvents were evaporated. The crude product was purified by flash chromatography with CH2Cl2 and MeOH over a 50 g Si—NH2 column. The title compound was isolated as a light yellow oil (1.2 g, 71%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
71%

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